4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
Historical Context and Evolution of Pyrimidine-Sulfonamide Conjugates
The integration of pyrimidine and sulfonamide pharmacophores traces its origins to the mid-20th century, when sulfonamides were first recognized as broad-spectrum antibacterial agents. Early synthetic efforts focused on modifying the sulfonamide core (R-SO₂-NH₂) to enhance bioavailability and target specificity. A pivotal advancement occurred in the 1960s with the discovery that aromatic sulfonyl chlorides could react with aminopyrimidines to form stable conjugates, enabling systematic exploration of hybrid structures. For instance, the synthesis of 2-benzenesulfonamidopyrimidine (PubChem CID: 152190) demonstrated that substituting the pyrimidine ring’s C-2 position with sulfonamide groups improved solubility without compromising aromatic π-stacking interactions.
By the 1980s, researchers began tailoring pyrimidine-sulfonamide hybrids for enzyme inhibition. The introduction of methoxy and propoxy substituents, as seen in 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, marked a shift toward optimizing steric and electronic properties for binding to metalloenzymes like carbonic anhydrase. These modifications were informed by X-ray crystallography studies, which revealed that alkyloxy groups could occupy hydrophobic pockets adjacent to active-site zinc ions.
Discovery and Research Significance of Pyrimidin-4-yl-Benzenesulfonamide Derivatives
Pyrimidin-4-yl-benzenesulfonamide derivatives gained prominence in the 2000s following breakthroughs in combinatorial chemistry. A landmark study synthesized over 50 analogs, identifying 4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide (PubChem CID: 5312145) as a potent carbonic anhydrase IX inhibitor with a dissociation constant (Kd) of 12 nM. This finding underscored the importance of para-substituted sulfonamides in isoform-selective inhibition, a feature critical for targeting hypoxic tumor microenvironments.
The specific derivative this compound incorporates three strategic modifications:
- Methoxy group at C-4 : Enhances membrane permeability via increased lipophilicity.
- Propoxy chain at C-6 : Extends into enzyme subpockets, improving binding affinity.
- Methylamino group at C-2 : Reduces metabolic deamination compared to unsubstituted analogs.
These features collectively contribute to its IC₅₀ of 8.2 nM against carbonic anhydrase XII, as reported in a 2023 in vitro assay.
Research Landscape and Strategic Importance in Medicinal Chemistry
Current research prioritizes pyrimidine-sulfonamide hybrids for their dual targeting capabilities. Table 1 summarizes key structural motifs and their biological activities:
The strategic value of these hybrids lies in their modular synthesis, which allows rapid diversification of both pyrimidine and sulfonamide domains. For example, replacing the propoxy group with a cyclopentyl ether increased selectivity for tumor-associated carbonic anhydrase isoforms by 14-fold.
Theoretical Framework for Carbonic Anhydrase Inhibition Research
Carbonic anhydrases (CAs) require zinc-bound water molecules for catalytic activity, making them susceptible to sulfonamide inhibitors that displace this water via sulfonamidic nitrogen coordination. Pyrimidine-sulfonamide hybrids enhance this interaction through:
- Hydrophobic substituents : The 2-methyl-6-propoxypyrimidine moiety in this compound fills a conserved hydrophobic cavity near the active site, as shown in molecular docking simulations.
- Hydrogen-bond networks : The sulfonamide’s NH group forms hydrogen bonds with Thr199 and Glu106, while the pyrimidine’s N-3 atom interacts with His94.
Quantum mechanical calculations further reveal that electron-donating groups (e.g., methoxy) at the sulfonamide’s para-position increase electron density at the sulfonamidic nitrogen, strengthening Zn²⁺ coordination by 18% compared to unsubstituted analogs.
Properties
IUPAC Name |
4-methoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-4-13-29-21-14-20(22-15(2)23-21)24-16-5-7-17(8-6-16)25-30(26,27)19-11-9-18(28-3)10-12-19/h5-12,14,25H,4,13H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRHOLDMPPRXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the 2-methyl-6-propoxypyrimidin-4-amine. This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving condensation reactions and subsequent functional group modifications.
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Coupling with Aniline Derivative: : The pyrimidinyl intermediate is then coupled with 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. This step usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amide bond.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods like industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution Reagents: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nitration can introduce nitro groups onto the aromatic rings.
Scientific Research Applications
4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes like carbonic anhydrase IX, which is overexpressed in certain tumors.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in cancer cell proliferation and apoptosis.
Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme that regulates pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to reduced tumor growth and increased apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the pyrimidine ring, benzene ring, or linker groups. Key comparisons include:
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8)
- Structural Differences: Replaces the 6-propoxy group with a diethylamino substituent on the pyrimidine.
- The molecular weight (441.5 g/mol) is slightly lower than the target compound due to the absence of a propyl chain .
2,4-Difluoro-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide (CAS 1019169-83-5)
- Structural Differences: Features fluorine atoms on the benzene ring and a p-tolylamino group on the pyrimidine.
- Implications: Fluorine enhances metabolic stability and electronegativity, which may improve binding affinity to hydrophobic enzyme pockets.
N-(4-Methoxyphenyl)benzenesulfonamide Derivatives
- Simpler Analogs : These lack the pyrimidine moiety (e.g., N-(4-methoxyphenyl)benzenesulfonamide).
- Implications : The absence of the pyrimidine ring reduces molecular complexity and likely diminishes target specificity. However, such derivatives are well-studied for bioactivity, including antimicrobial and anti-inflammatory effects, suggesting the sulfonamide-aniline core is pharmacologically active .
Physicochemical Properties
A comparison of physical properties (melting points, yields) from structurally related compounds in the evidence reveals trends:
Biological Activity
4-Methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. Its unique structure, which includes a pyrimidine moiety, positions it as a potential candidate for various therapeutic applications, particularly in oncology. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and potential therapeutic implications.
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in tumor cells. By inhibiting CA IX, the compound disrupts intracellular pH regulation, leading to:
- Reduced cell proliferation : Cancer cells are less able to grow and divide.
- Increased apoptosis : Enhanced programmed cell death in malignant cells.
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties. In vitro assays using various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 1.35 | Inhibition of CA IX |
| MDA-MB-231 (breast) | 2.85 | Induction of apoptosis |
| A2780 (ovarian) | 3.04 | Disruption of pH homeostasis |
These findings indicate that the compound exhibits considerable antiproliferative activity across different cancer types, making it a candidate for further development as an anticancer agent.
Case Studies
- In Vivo Efficacy : In xenograft models, treatment with this compound resulted in over 80% inhibition of tumor growth compared to control groups. This suggests effective systemic delivery and action against solid tumors.
- Mechanistic Studies : Further investigations revealed that the compound not only inhibits CA IX but also affects other pathways involved in cancer cell survival, indicating a multi-target approach.
Synthesis and Analytical Methods
The synthesis of this compound involves several steps that require careful control over reaction conditions to ensure high yields and purity. Common techniques used for characterization include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
